![molecular formula C16H12BrNO2 B13849096 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-bromo-5-methylbenzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoindole ring can be reduced to form dihydroisoindole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted isoindole derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydroisoindole derivatives.
科学的研究の応用
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine atom and the isoindole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Uniqueness
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C16H12BrNO2 |
|---|---|
分子量 |
330.17 g/mol |
IUPAC名 |
2-[(3-bromo-5-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO2/c1-10-6-11(8-12(17)7-10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9H2,1H3 |
InChIキー |
ASEHGKLOKZKILG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


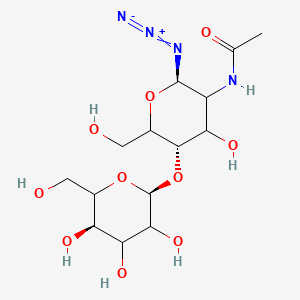
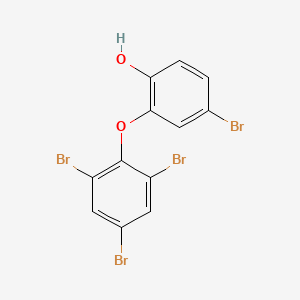

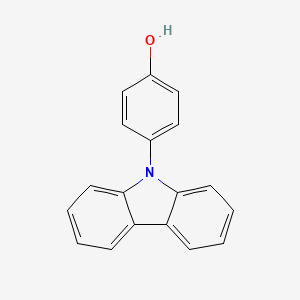
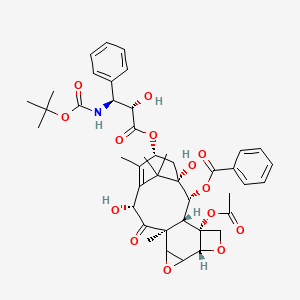
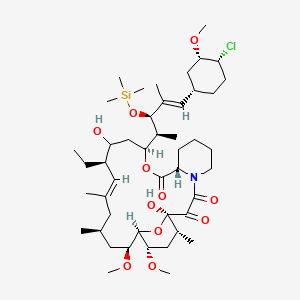
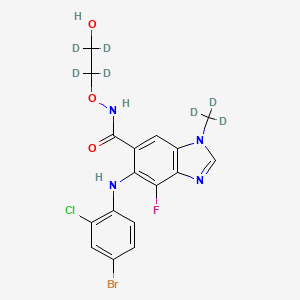
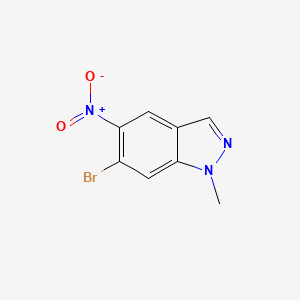
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
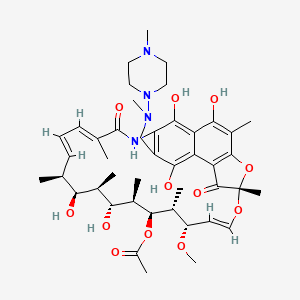
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
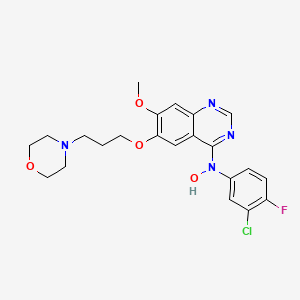
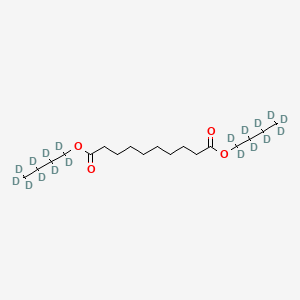
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
